2-(3,4-dimethylbenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
The compound “2-(3,4-dimethylbenzamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains functional groups such as amide and carboxamide, which are common in many biological molecules and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, amides are generally synthesized through the reaction of an acid chloride, anhydride, or ester with an amine or ammonia. The reaction involves nucleophilic acyl substitution .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .Chemical Reactions Analysis
Amides can undergo a variety of reactions. One common reaction is reduction by LiAlH4 to form amines . They can also undergo nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Synthesis and Radiosensitization
- Radiosensitizers and Cytotoxins : The study by Threadgill et al. (1991) involves the synthesis of nitrothiophenes with potential radiosensitizing and cytotoxic effects. While the specific compound is not mentioned, this research highlights the broader interest in thiophene derivatives for enhancing the efficacy of radiotherapy and their potential as cytotoxic agents in cancer treatment Threadgill et al., 1991.
Polymeric Applications
- Rigid-Rod Polyamides and Polyimides : Research by Spiliopoulos et al. (1998) explores the synthesis of polyamides and polyimides from diaminodiphenyl derivatives, showcasing the role of such compounds in creating materials with high thermal stability and potential applications in advanced materials science Spiliopoulos et al., 1998.
Organic Synthesis and Reactivity
- Heterocyclic Enaminonitriles : A study by Matsunaga et al. (1986) on the reactions of amino-cyano-dihydrothiophenes with acetylenic esters further exemplifies the chemical versatility of thiophene derivatives in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals Matsunaga et al., 1986.
Synthetic Methodologies
- Synthesis of Aromatic–Aliphatic Polyamides : Ubale et al. (2001) discuss the synthesis of polyamides involving thiophene derivatives, indicative of the importance of such compounds in polymer chemistry for creating materials with specific mechanical and thermal properties Ubale et al., 2001.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-4-5-11(8-10(9)2)13(18)17-15-12(6-7-20-15)14(19)16-3/h4-8H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAKVYFESZCYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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